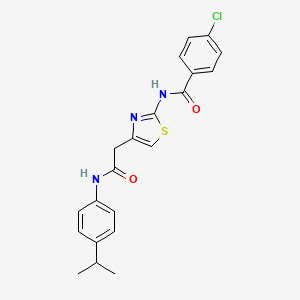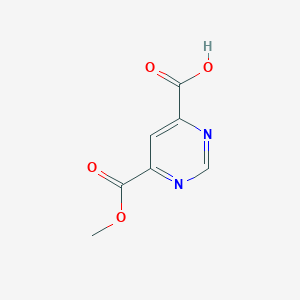
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pyrimidine-4,6-dicarboxylic acid monomethyl ester are not fully understood yet. Pyrimidines are known to play a crucial role in biochemical reactions. They are involved in the synthesis of DNA and RNA, regulation of the Krebs cycle during glucose metabolism , and potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrimidines and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrimidines and their derivatives are important areas of study .
Dosage Effects in Animal Models
Studies on similar compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
Understanding how similar compounds are transported and distributed, including any transporters or binding proteins they interact with, could provide valuable insights .
Subcellular Localization
Understanding how similar compounds are localized within the cell, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles, could provide valuable insights .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-4,6-dicarboxylic acid monomethyl ester can be achieved through several methods. One common approach involves the selective esterification of pyrimidine-4,6-dicarboxylic acid. This process typically uses methanol as the solvent and a catalytic amount of thionyl chloride to selectively esterify the non-conjugated carboxyl group at room temperature .
Industrial Production Methods
Industrial production methods for pyrimidine-4,6-dicarboxylic acid monomethyl ester often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-dicarboxylic acid, while reduction could produce pyrimidine-4,6-dicarboxylic acid dihydride.
Scientific Research Applications
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is involved in the study of nucleic acid analogs and their interactions with biological systems.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of pyrimidine-4,6-dicarboxylic acid monomethyl ester involves its interaction with specific molecular targets and pathways. For instance, in radiopharmaceutical applications, it forms complexes with metals like rhenium and technetium, which can be used for imaging and therapeutic purposes . These complexes interact with biological molecules, allowing for targeted imaging or treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4,6-dicarboxylic acid: The parent compound without the ester group.
Pyrimidine-4,6-dicarboxylic acid dimethyl ester: A similar compound with two ester groups instead of one.
Pyrimidine-4,6-dicarboxylic acid dihydride: A reduced form of the parent compound.
Uniqueness
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is unique due to its selective esterification, which provides specific reactivity and properties that are distinct from its fully esterified or non-esterified counterparts. This selective modification allows for targeted applications in various fields, including radiopharmaceuticals and organic synthesis.
Properties
IUPAC Name |
6-methoxycarbonylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRMRJXNBERPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

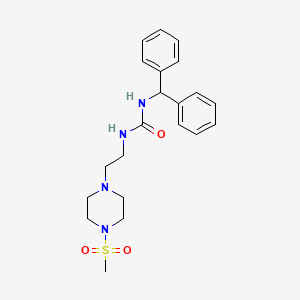


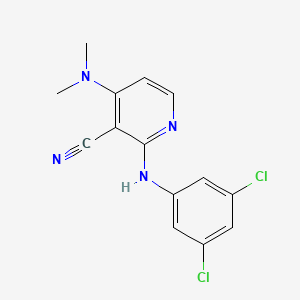
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

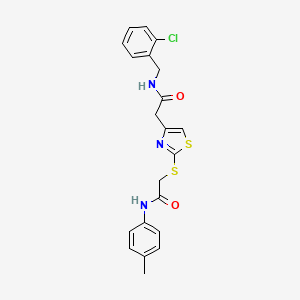
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)
![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)

